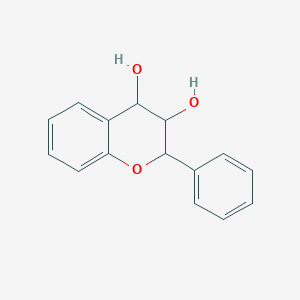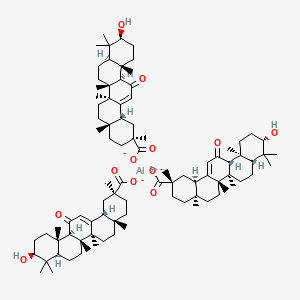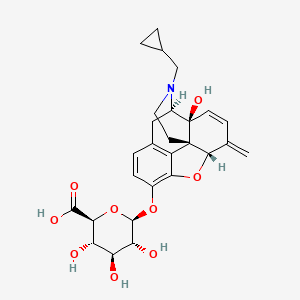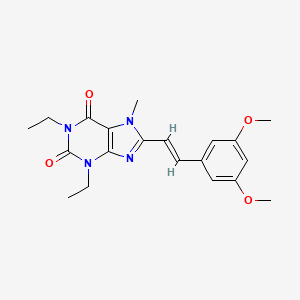
(E)-8-(3,5-Dimethoxystyryl)-1,3-diethyl-7-methylxanthine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-8-(3,5-Dimethoxystyryl)-1,3-diethyl-7-methylxanthine is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a xanthine core substituted with a dimethoxystyryl group, which imparts distinct chemical and biological properties.
Méthodes De Préparation
The synthesis of (E)-8-(3,5-Dimethoxystyryl)-1,3-diethyl-7-methylxanthine typically involves a multi-step process. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1,3-diethyl-7-methylxanthine and 3,5-dimethoxybenzaldehyde.
Condensation Reaction: The key step involves a condensation reaction between 1,3-diethyl-7-methylxanthine and 3,5-dimethoxybenzaldehyde in the presence of a base such as potassium carbonate. This reaction forms the (E)-8-(3,5-Dimethoxystyryl) intermediate.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and scalability.
Analyse Des Réactions Chimiques
(E)-8-(3,5-Dimethoxystyryl)-1,3-diethyl-7-methylxanthine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo substitution reactions, where specific substituents on the xanthine core or the dimethoxystyryl group are replaced with other functional groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(E)-8-(3,5-Dimethoxystyryl)-1,3-diethyl-7-methylxanthine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: It is studied for its potential biological activities, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in modulating specific biochemical pathways and its potential as a drug candidate.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of (E)-8-(3,5-Dimethoxystyryl)-1,3-diethyl-7-methylxanthine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing downstream signaling pathways. Detailed studies are required to elucidate the precise molecular mechanisms and targets involved.
Comparaison Avec Des Composés Similaires
(E)-8-(3,5-Dimethoxystyryl)-1,3-diethyl-7-methylxanthine can be compared with other similar compounds, such as:
(E)-4-(3,5-Dimethoxystyryl)aniline: This compound shares the dimethoxystyryl group but differs in the core structure, leading to distinct chemical and biological properties.
(E)-N-(4-((E)-3,5-Dimethoxystyryl)phenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide: This compound has a similar styryl group but includes additional functional groups, resulting in different applications and activities.
Pterostilbene and Resveratrol Carbamate Derivatives: These compounds are structurally related and are studied for their potential neuroprotective and cholinesterase inhibitory activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Propriétés
Numéro CAS |
155271-61-7 |
|---|---|
Formule moléculaire |
C20H24N4O4 |
Poids moléculaire |
384.4 g/mol |
Nom IUPAC |
8-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-1,3-diethyl-7-methylpurine-2,6-dione |
InChI |
InChI=1S/C20H24N4O4/c1-6-23-18-17(19(25)24(7-2)20(23)26)22(3)16(21-18)9-8-13-10-14(27-4)12-15(11-13)28-5/h8-12H,6-7H2,1-5H3/b9-8+ |
Clé InChI |
MOUNFHMSTJIZDK-CMDGGOBGSA-N |
SMILES isomérique |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)/C=C/C3=CC(=CC(=C3)OC)OC)C |
SMILES canonique |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=CC(=CC(=C3)OC)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![hydrogen sulfate;1,3,3-trimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]indol-1-ium](/img/structure/B15187675.png)
![3-[3-(4-Aminophenyl)-2-oxooxolan-3-yl]propanamide](/img/structure/B15187676.png)

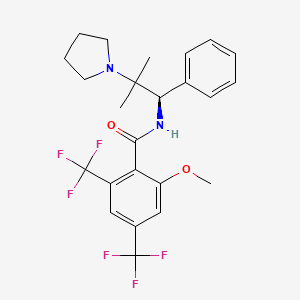
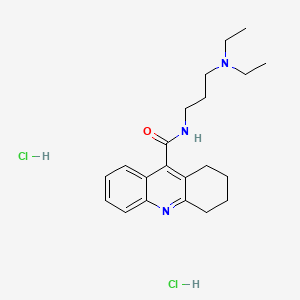
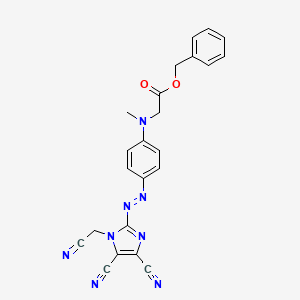
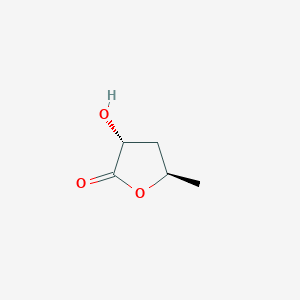
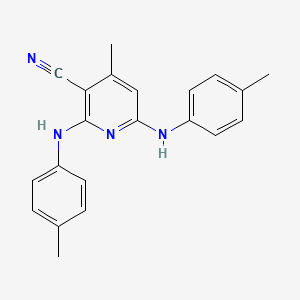
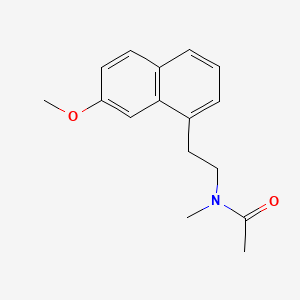
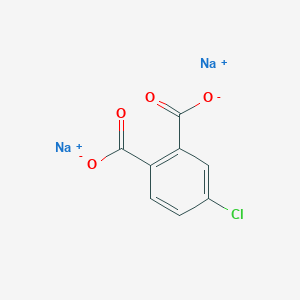
![1-[2-[5-(4-methoxyphenyl)tetrazol-2-yl]ethyl]piperidine;phosphoric acid](/img/structure/B15187741.png)
